Cas no 83116-23-8 (2'-Fluorobiphenyl-4-thiol)

2'-Fluorobiphenyl-4-thiol 化学的及び物理的性質
名前と識別子
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- 2'-fluorobiphenyl-4-thiol
- 4-(2-fluorophenyl)benzenethiol
- 2'-Fluorobiphenyl-4-thiol
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- インチ: 1S/C12H9FS/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
- InChIKey: QFTOFVYMLCFJJX-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(=CC=1)C1C=CC=CC=1F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 1
2'-Fluorobiphenyl-4-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002094-250mg |
2'-Fluorobiphenyl-4-thiol |
83116-23-8 | 97% | 250mg |
$484.80 | 2023-08-31 | |
Alichem | A011002094-500mg |
2'-Fluorobiphenyl-4-thiol |
83116-23-8 | 97% | 500mg |
$863.90 | 2023-08-31 | |
Alichem | A011002094-1g |
2'-Fluorobiphenyl-4-thiol |
83116-23-8 | 97% | 1g |
$1504.90 | 2023-08-31 |
2'-Fluorobiphenyl-4-thiol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2'-Fluorobiphenyl-4-thiolに関する追加情報
Exploring the Properties and Applications of 2'-Fluorobiphenyl-4-thiol (CAS No. 83116-23-8)
The chemical compound 2'-Fluorobiphenyl-4-thiol (CAS No. 83116-23-8) is a specialized organic molecule that has garnered significant attention in the fields of pharmaceuticals, materials science, and organic synthesis. This compound, characterized by its unique biphenyl structure with a fluorine substitution and a thiol functional group, offers a versatile platform for various applications. Researchers and industry professionals are increasingly interested in its potential due to its distinct chemical properties and reactivity.
One of the key features of 2'-Fluorobiphenyl-4-thiol is its molecular structure, which combines the aromatic stability of a biphenyl core with the electron-withdrawing effects of a fluorine atom. This combination enhances the compound's utility in cross-coupling reactions, a popular topic in modern organic chemistry. The presence of the thiol group (-SH) further expands its reactivity, making it a valuable intermediate for constructing complex molecules, including pharmaceutical intermediates and functional materials.
In recent years, the demand for fluorinated organic compounds like 2'-Fluorobiphenyl-4-thiol has surged, driven by their applications in drug discovery and material science. Fluorinated compounds are known for their ability to improve the metabolic stability and bioavailability of drugs, a topic frequently searched by researchers in medicinal chemistry. Additionally, the thiol group's role in forming self-assembled monolayers (SAMs) has made this compound relevant in nanotechnology and surface science, aligning with the growing interest in advanced materials and nanoscale engineering.
The synthesis of 2'-Fluorobiphenyl-4-thiol typically involves multi-step organic reactions, including Suzuki-Miyaura coupling and thiolation processes. These methods are widely discussed in academic and industrial circles, as they are critical for producing high-purity compounds for research and commercial use. The compound's purity and stability are essential for its performance in applications such as catalysis and polymer modification, areas that are currently trending in chemical research.
From an industrial perspective, 2'-Fluorobiphenyl-4-thiol is valued for its role in developing high-performance materials. For instance, its incorporation into polymers can enhance thermal stability and mechanical properties, a subject of interest for engineers and material scientists. The compound's ability to act as a ligand in metal-organic frameworks (MOFs) also ties into the broader exploration of porous materials for gas storage and separation technologies.
Environmental and safety considerations are also critical when working with 2'-Fluorobiphenyl-4-thiol. While it is not classified as a hazardous substance under standard regulations, proper handling and storage are recommended to ensure safety. This aligns with the increasing focus on green chemistry and sustainable practices in the chemical industry, topics that resonate with both researchers and the general public.
In summary, 2'-Fluorobiphenyl-4-thiol (CAS No. 83116-23-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural features, combined with its reactivity, make it a valuable asset for researchers and industries alike. As interest in fluorinated compounds and functional materials continues to grow, this compound is poised to play an increasingly important role in advancing scientific and technological innovations.
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